(6-Methoxyundecan-6-YL)benzene
Description
(6-Methoxyundecan-6-YL)benzene is a benzene derivative featuring an 11-carbon alkyl chain (undecane) substituted with a methoxy (-OCH₃) group at the 6th position of the chain. The structure can be represented as C₆H₅-(CH₂)₅-OCH₂-(CH₂)₅-CH₃, where the benzene ring is linked to a central methoxy-substituted undecane chain.
Properties
CAS No. |
89579-52-2 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
6-methoxyundecan-6-ylbenzene |
InChI |
InChI=1S/C18H30O/c1-4-6-11-15-18(19-3,16-12-7-5-2)17-13-9-8-10-14-17/h8-10,13-14H,4-7,11-12,15-16H2,1-3H3 |
InChI Key |
HSKHIFUIRGPNGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyundecan-6-YL)benzene typically involves the alkylation of benzene with a suitable 6-methoxyundecyl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Benzene+6-Methoxyundecyl halideAlCl3(6-Methoxyundecan-6-YL)benzene
Industrial Production Methods
In an industrial setting, the production of (6-Methoxyundecan-6-YL)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxyundecan-6-YL)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzene ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-Methoxyundecanoic acid.
Reduction: 6-Methoxyundecylcyclohexane.
Substitution: Various halogenated (6-Methoxyundecan-6-YL)benzene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a model compound for studying the behavior of alkylbenzenes in biological systems.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methoxyundecan-6-YL)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under specific conditions. In biological systems, it may interact with cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 6-Phenyldodecane (CAS 2719-62-2)
- Structure : C₆H₅-(CH₂)₁₁-CH₃ (benzene attached to a dodecane chain at the 6th position).
- Key Differences : Lacks the methoxy group, resulting in lower polarity and reduced solubility in polar solvents compared to (6-Methoxyundecan-6-YL)benzene .
(b) 5-Benzyloxy-6-Methoxyindole (CAS 7352-03-6)
- Structure : Indole ring substituted with benzyloxy (-OCH₂C₆H₅) and methoxy (-OCH₃) groups at positions 5 and 6, respectively.
- Key Differences : The methoxy group is directly attached to an aromatic indole ring, enhancing electron-donating effects on the ring system. In contrast, (6-Methoxyundecan-6-YL)benzene’s methoxy is on an aliphatic chain, limiting conjugation with the benzene ring .
(c) 2-(3-Methoxyphenyl)Pyrrolidine (CAS BD17366)
- Structure : Pyrrolidine ring linked to a 3-methoxyphenyl group.
- Key Differences : Methoxy substitution on the aromatic ring significantly alters electronic properties (e.g., resonance effects), whereas the methoxy group in (6-Methoxyundecan-6-YL)benzene primarily influences chain conformation and hydrophobicity .
Comparison of Key Properties
Unique Features of (6-Methoxyundecan-6-YL)benzene
- Steric Effects : The central methoxy group may restrict chain flexibility, influencing packing in solid-state or aggregation behavior in solutions.
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